molecular formula C14H11NO4S B11210098 3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid

3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid

Cat. No.: B11210098
M. Wt: 289.31 g/mol
InChI Key: UCQYGXXWVPIOKB-UHFFFAOYSA-N
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Description

3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid is an organic compound with the molecular formula C14H11NO4S. It is a derivative of benzoic acid, characterized by the presence of an amino group, a carboxyphenylthio group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid typically involves the reaction of 3-amino-4-chlorobenzoic acid with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyphenylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid is unique due to the presence of both an amino group and a carboxyphenylthio group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

3-amino-4-(2-carboxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H11NO4S/c15-10-7-8(13(16)17)5-6-12(10)20-11-4-2-1-3-9(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19)

InChI Key

UCQYGXXWVPIOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(=O)O)N

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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